Product packaging for 2-Ethyl-4-iodo-1-methylbenzene(Cat. No.:)

2-Ethyl-4-iodo-1-methylbenzene

Cat. No.: B13504841
M. Wt: 246.09 g/mol
InChI Key: CMGJEWGQEDSFPM-UHFFFAOYSA-N
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Description

Contextualization of 2-Ethyl-4-iodo-1-methylbenzene (B6210926) within Aryl Halide Chemistry

This compound, also known as 2-ethyl-4-iodotoluene, is a specific example of a substituted iodoaromatic hydrocarbon. Its structure features a benzene (B151609) ring with three substituents: a methyl group at position 1, an ethyl group at position 2, and an iodine atom at position 4.

PropertyValueSource
IUPAC Name This compound evitachem.com
CAS Number 1369882-01-8 evitachem.com
Molecular Formula C₉H₁₁I evitachem.com
Molecular Weight 246.09 g/mol N/A
InChI Key CMGJEWGQEDSFPM-UHFFFAOYSA-N evitachem.com

This table presents the basic chemical identifiers for this compound.

As an aryl halide, this compound shares chemical characteristics with other members of this class. evitachem.com Aryl halides are generally less reactive towards nucleophilic substitution reactions than their alkyl halide counterparts due to the increased strength of the sp² carbon-halogen bond and steric hindrance from the aromatic ring. However, the presence of the iodine atom makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions typically proceed via the oxidative addition of the aryl iodide to a low-valent transition metal catalyst.

The ethyl and methyl groups on the benzene ring are alkyl substituents that influence the electronic properties of the aromatic system through inductive effects and hyperconjugation. These groups are generally considered to be weakly electron-donating, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions.

Overview of Research Trajectories for Alkyl- and Halo-Substituted Benzene Derivatives

Research involving alkyl- and halo-substituted benzene derivatives is multifaceted and driven by the need for new synthetic methodologies and functional materials.

A significant research trajectory focuses on the development of novel and more efficient methods for the synthesis of these compounds. Traditional methods for the iodination of aromatic compounds include electrophilic aromatic substitution using iodine in the presence of an oxidizing agent or the Sandmeyer reaction of an appropriate aniline. Current research often aims to develop milder, more selective, and environmentally benign synthetic routes. This includes the exploration of new catalysts and reagents for direct C-H functionalization, which avoids the need for pre-functionalized starting materials. sigmaaldrich.com

Another major area of investigation is the application of these compounds as building blocks in organic synthesis. The differential reactivity of the C-I bond compared to other C-halogen bonds allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures. For instance, a di- or tri-halo-substituted benzene derivative could undergo a series of different coupling reactions at specific positions to build up a complex molecule.

Furthermore, the incorporation of specific alkyl and halogen substituents onto a benzene ring can fine-tune the physical, chemical, and biological properties of the resulting molecule. Research in materials science explores how these substitutions affect properties like liquid crystallinity, fluorescence, and electronic conductivity for applications in organic electronics and sensor technology. In medicinal chemistry, the strategic placement of alkyl and halo groups can influence a molecule's binding affinity to biological targets and its metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11I B13504841 2-Ethyl-4-iodo-1-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11I

Molecular Weight

246.09 g/mol

IUPAC Name

2-ethyl-4-iodo-1-methylbenzene

InChI

InChI=1S/C9H11I/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3

InChI Key

CMGJEWGQEDSFPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)I)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 4 Iodo 1 Methylbenzene

Carbon-Iodine Bond Reactivity in Substituted Arenes

The carbon-iodine (C-I) bond in aryl iodides such as 2-Ethyl-4-iodo-1-methylbenzene (B6210926) is the most reactive among the carbon-halogen bonds. This heightened reactivity is a consequence of its lower bond dissociation energy compared to C-Br, C-Cl, and C-F bonds. This characteristic makes aryl iodides excellent substrates for a variety of organic transformations. The polarizability of the iodine atom and the relative weakness of the C-I bond facilitate its cleavage, particularly in the presence of transition metal catalysts.

The substituents on the aromatic ring, in this case, an ethyl and a methyl group, also influence the reactivity. These alkyl groups are electron-donating, which can slightly increase the electron density on the aromatic ring. However, the dominant factor in many reactions, especially in cross-coupling, remains the inherent reactivity of the C-I bond.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic substrate. Typically, SNAr reactions proceed readily on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com

In the case of this compound, the benzene (B151609) ring is substituted with electron-donating alkyl groups (ethyl and methyl), which makes the ring electron-rich. Consequently, this compound is considered non-activated towards classical SNAr pathways. nih.govrsc.org Reactions with common nucleophiles like alkoxides or amines under standard SNAr conditions are generally difficult and require harsh conditions, such as high temperatures and the use of very strong bases. nih.gov Under such forcing conditions, the reaction may proceed through a benzyne intermediate (elimination-addition mechanism) rather than the typical addition-elimination mechanism seen with activated aryl halides. chemistrysteps.com

Recent advancements have explored catalytic methods for SNAr reactions of non-activated aryl halides, but these are often substrate-specific and may require specialized catalysts and conditions. semanticscholar.org

Table 1: Illustrative SNAr Reactivity of Non-activated Aryl Iodides

Aryl IodideNucleophileConditionsProductYield (%)
IodobenzeneSodium MethoxideCuI, 1,10-phenanthroline, Cs2CO3, NMP, 120 °CAnisoleHigh
4-IodotoluenePyrrolidinePd(OAc)2, P(t-Bu)3, NaOt-Bu, Toluene, 100 °C4-Methyl-N-(pyrrolidin-1-yl)anilineModerate to High
1-Iodo-4-nitrobenzenePiperidineK2CO3, DMF, 100 °C1-(4-Nitrophenyl)piperidine>95

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Iodide Moieties

This compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. Aryl iodides are particularly reactive in Suzuki-Miyaura couplings. libretexts.org

Table 2: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

Aryl IodideCatalystBaseSolventTemperature (°C)Yield (%)
4-IodotoluenePd(PPh3)4K2CO3Toluene/H2O10095 researchgate.net
IodobenzenePd(OAc)2K3PO4Dioxane8098
2-IodotoluenePdCl2(dppf)Cs2CO3DMF9092

Note: This table presents typical conditions and yields for the Suzuki-Miyaura coupling of iodotoluene derivatives, which are structurally similar to this compound.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. Aryl iodides are the most reactive halides in the Heck reaction. odinity.comresearchgate.net

Table 3: Heck Reaction of Aryl Iodides with Alkenes

Aryl IodideAlkeneCatalystBaseSolventTemperature (°C)Yield (%)
4-IodotolueneStyrenePd(OAc)2Et3NDMF10081 odinity.com
IodobenzeneMethyl acrylatePd/CEt3N/Na2CO3NMP140>95 nih.gov
1-Iodo-4-nitrobenzeneStyrenePdCl2NaOAcDMA12090

Note: This table illustrates common conditions and yields for the Heck reaction of iodotoluene derivatives, providing a reference for the expected reactivity of this compound.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. organic-chemistry.orgsynarchive.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, usually an amine. organic-chemistry.orgsynarchive.com Aryl iodides are highly effective substrates for this transformation, often reacting under mild conditions. nih.gov

Table 4: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Aryl IodideAlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)Yield (%)
4-IodotoluenePhenylacetylenePd(PPh3)4CuIEt3NTHFRT95
Iodobenzene1-HexynePdCl2(PPh3)2CuIi-Pr2NHBenzene6098
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)2-DabcoDMF10099 nih.gov

Note: This table provides representative examples of the Sonogashira coupling with iodotoluene derivatives, which serve as a model for the reactivity of this compound.

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups. Aryl iodides are excellent electrophiles for the Stille coupling due to the facile oxidative addition to the palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 5: Stille Coupling of Aryl Iodides with Organostannanes

Aryl IodideOrganostannaneCatalystAdditiveSolventTemperature (°C)Yield (%)
4-Iodotoluene(Tributylstannyl)benzenePd(PPh3)4-Toluene11090
IodobenzeneVinyltributylstannanePdCl2(PPh3)2-THF6596
2-Iodotoluene(Tributylstannyl)furanPd2(dba)3AsPh3NMP8085

Note: This table showcases typical conditions and yields for the Stille coupling of iodotoluene derivatives, which are analogous to this compound.

Electrophilic Substitution on the Aromatic Ring

The reactivity and orientation of electrophilic substitution on the aromatic ring of this compound are governed by the electronic effects of the three existing substituents: the methyl group (-CH₃), the ethyl group (-CH₂CH₃), and the iodine atom (-I). Both the methyl and ethyl groups are alkyl groups, which are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects. The iodine atom, a halogen, exhibits a dual effect: it is deactivating due to its electron-withdrawing inductive effect, yet it is also ortho-, para-directing because of the electron-donating resonance effect of its lone pairs.

The directing effects of these substituents on the available positions for electrophilic attack (positions 3, 5, and 6) are summarized below:

Methyl group (at C1): Directs incoming electrophiles to positions 2 (occupied), 4 (occupied), and 6. It is an activating group.

Ethyl group (at C2): Directs incoming electrophiles to positions 1 (occupied), 3, and 6. It is an activating group.

Iodo group (at C4): Directs incoming electrophiles to positions 3 and 5. It is a deactivating group.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Substitution

Substituent Position Electronic Effect Directing Influence
Methyl (-CH₃) C1 Activating (Inductive & Hyperconjugation) Ortho, Para (positions 2, 4, 6)
Ethyl (-CH₂CH₃) C2 Activating (Inductive & Hyperconjugation) Ortho, Para (positions 1, 3, 6)
Iodo (-I) C4 Deactivating (Inductive), Directing (Resonance) Ortho, Para (positions 3, 5)

Radical Reactions and Their Mechanisms in Aryl Iodides

Aryl iodides, including this compound, are important precursors for the generation of aryl radicals. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical and an iodine atom. This cleavage can be initiated by heat, light, or a radical initiator. The general mechanism involves the formation of a highly reactive aryl radical, which can then participate in a variety of subsequent reactions.

The formation of the 2-ethyl-4-methylphenyl radical from this compound is a key initiation step. The stability of this radical is influenced by the substituents on the aromatic ring. The bond dissociation energy (BDE) of the C-I bond in aryl iodides is significantly lower than that of C-Br, C-Cl, or C-H bonds, facilitating radical formation. For instance, the BDE for the C-I bond in iodobenzene is approximately 67 kcal/mol.

Once formed, the aryl radical can undergo several types of reactions:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor molecule to form 1-ethyl-3-methylbenzene. This process is thermodynamically favorable when abstracting from C(sp³)-H bonds. nih.gov

Addition to Multiple Bonds: The radical can add to double or triple bonds, leading to the formation of new carbon-carbon bonds.

Iodine Atom Transfer: The aryl radical can abstract an iodine atom from another molecule, propagating a radical chain reaction. nih.gov

Coupling Reactions: Two aryl radicals can couple to form a biaryl compound.

The mechanism of radical-induced deiodination often follows a chain reaction pathway, as seen in reactions with methoxide ions. acs.org Copper-catalyzed reactions can also proceed via aryl radical intermediates, which can then engage in cross-coupling processes. researchgate.net

Table 2: Representative Bond Dissociation Energies (BDEs)

Bond BDE (kcal/mol)
C₆H₅-I ~67
C₆H₅-Br ~81
C₆H₅-Cl ~96
C₆H₅-H ~111
(CH₃)₃C-H ~96

Data are for the parent phenyl halide and are illustrative for the substituted system.

Photochemical and Electrochemical Transformations

Aryl iodides are well-suited for photochemical and electrochemical transformations due to the relatively weak C-I bond.

Photochemical Transformations: Aryl iodides can undergo homolytic cleavage of the C-I bond upon UV excitation to generate an aryl radical and an iodine atom. acs.orgnih.gov This photochemical generation of aryl radicals is a key step in various synthetic methodologies performed under mild conditions. acs.orgnih.gov For example, a photochemical, copper-mediated fluorination of aryl iodides has been developed, which proceeds at room temperature. acs.orgnih.gov In this process, the aryl radical, generated by UV irradiation, reacts with a Cu(II)-F complex to yield the corresponding aryl fluoride. acs.orgnih.gov The mechanism is proposed to involve the direct photolysis of the aryl iodide to form the aryl radical, which is then trapped. acs.orgnih.gov This method is applicable to a range of aryl iodides with both electron-donating and electron-withdrawing substituents. acs.orgnih.gov

Another example is the photo-induced aromatic Finkelstein iodination reaction, where aryl bromides or chlorides are converted to aryl iodides using NaI under UV light, a process that also involves aryl radical intermediates. mcgill.ca

Electrochemical Transformations: Electrochemistry provides a powerful and environmentally friendly alternative for the transformation of aryl iodides. researchgate.net These methods utilize electrons as traceless reagents to drive redox reactions. researchgate.net The electrochemical reduction of aryl iodides can generate aryl radicals or anions, which can then be used in synthetic applications. For instance, the indirect electrografting of aryl iodides onto surfaces can be achieved at less negative potentials by using a sterically hindered diazonium salt to initiate an iodine abstraction reaction. researchgate.net

Electrochemical methods can also be used to generate hypervalent iodine species catalytically. researchgate.net Electricity drives the iodine(I)/iodine(III) catalytic cycle, enabling oxidative transformations without the need for chemical oxidants. researchgate.net This approach has been applied to reactions such as the oxidative cyclization of amides and the α-tosyloxylation of ketones. researchgate.net Furthermore, electrochemical synthesis can be employed for arylation reactions, where aryl iodides can be coupled with various partners. acs.org The application of an external electric field, as in a scanning tunneling microscope break-junction (STM-BJ) environment, has even been shown to induce the homocoupling of aryl iodides mediated by a nickel complex. rsc.org

Table 3: Summary of Photochemical and Electrochemical Reactions of Aryl Iodides

Transformation Type Method Key Intermediate Typical Reaction
Photochemical UV Irradiation Aryl Radical Nucleophilic Fluorination acs.orgnih.gov
Photochemical UV Irradiation Aryl Radical Reduction (Hydrodehalogenation)
Electrochemical Cathodic Reduction Aryl Radical/Anion Electrografting researchgate.net
Electrochemical Anodic Oxidation Hypervalent Iodine Oxidative Cyclizations researchgate.net
Electrochemical Electric Field Organometallic Complex Homocoupling rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethyl 4 Iodo 1 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Ethyl-4-iodo-1-methylbenzene (B6210926), a combination of one-dimensional and multi-dimensional NMR experiments would provide an unambiguous structural assignment.

In a standard ¹H NMR spectrum, the protons on the aromatic ring of this compound would exhibit chemical shifts typically in the range of 7.0-7.8 ppm. researchgate.net The protons of the ethyl group would appear further upfield, with the methylene (B1212753) (-CH2-) protons deshielded by the aromatic ring, likely appearing as a quartet around 2.6 ppm, and the methyl (-CH3) protons appearing as a triplet around 1.2 ppm. The methyl group attached to the benzene (B151609) ring would present as a singlet in the range of 2.2-2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Aromatic carbons typically resonate between 120-170 ppm. researchgate.net The carbon atom bonded to the iodine would be expected at a higher chemical shift due to the halogen's electronegativity.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring, helping to establish their relative positions. researchgate.net

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orglibretexts.org Each proton signal would show a cross-peak to the carbon signal of the carbon atom it is attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). libretexts.orglibretexts.orgyoutube.com HMBC is crucial for piecing together the entire molecular structure. For instance, the protons of the methyl group on the ring would show a correlation to the aromatic carbon they are attached to, as well as to the adjacent aromatic carbons. The methylene protons of the ethyl group would show correlations to the aromatic carbon they are attached to and to the methyl carbon of the ethyl group.

A hypothetical data table summarizing the expected NMR data is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aromatic CH7.0 - 7.8125 - 140To other aromatic carbons
C-I-~95From adjacent aromatic protons
C-CH₃ (ring)-~140From methyl protons
C-CH₂CH₃-~145From methylene protons
Ring CH₃~2.3 (singlet)~20To aromatic carbons
Ethyl CH₂~2.6 (quartet)~30To aromatic carbon, ethyl CH₃ carbon
Ethyl CH₃~1.2 (triplet)~15To ethyl CH₂ carbon

This table represents expected values based on typical chemical shifts for similar structures and is for illustrative purposes.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of molecules in the solid phase. nih.gov For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to determine internuclear distances and molecular packing in the solid state. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solids. acs.org The chemical shifts observed in ssNMR can be sensitive to the local environment, providing information on intermolecular interactions. nih.gov

X-ray Crystallography as a Method for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the connectivity and constitution.

Precise measurements of the C-I, C-C, and C-H bond lengths and the angles between them.

Information about the conformation of the ethyl group relative to the benzene ring.

Details of the intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the crystal packing. mdpi.com

A hypothetical table of crystallographic data is provided below.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-I Bond Length~2.10 Å
Aromatic C-C Bond Length~1.39 Å
C-C (ethyl) Bond Length~1.54 Å
C-H Bond Length~0.95 - 1.08 Å

This table represents expected values based on typical crystallographic data for similar iodo-aromatic compounds and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a unique molecular formula.

For this compound (C₉H₁₁I), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and iodine. HRMS would confirm this exact mass, providing strong evidence for the molecular formula.

Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry provides valuable structural information. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways would likely include:

Loss of an iodine radical, leading to a prominent peak corresponding to the ethylmethylbenzene cation.

Cleavage of the ethyl group, resulting in the loss of a methyl or ethyl radical. miamioh.eduyoutube.com

Rearrangement reactions characteristic of aromatic compounds. libretexts.org

A hypothetical summary of HRMS data is shown below.

Ion Formula Calculated m/z Observed m/z Fragmentation
[M]⁺C₉H₁₁I⁺245.9905~245.9905Molecular Ion
[M-I]⁺C₉H₁₁⁺119.0861~119.0861Loss of Iodine
[M-CH₃]⁺C₈H₈I⁺230.9749~230.9749Loss of Methyl from Ethyl
[M-C₂H₅]⁺C₇H₆I⁺216.9592~216.9592Loss of Ethyl Group

This table represents expected values based on the molecular formula and common fragmentation patterns and is for illustrative purposes.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would show characteristic absorption bands for:

Aromatic C-H stretching vibrations (above 3000 cm⁻¹). spectroscopyonline.com

Aliphatic C-H stretching vibrations from the ethyl and methyl groups (below 3000 cm⁻¹).

C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region). spectroscopyonline.com

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring. spectroscopyonline.comspectra-analysis.com

A C-I stretching vibration, which would appear in the far-infrared region (typically below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic peaks for the aromatic ring and the alkyl substituents, often with different relative intensities compared to the IR spectrum.

A table of expected vibrational frequencies is provided below.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3030 - 31003030 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 2960
Aromatic C=C Stretch1450 - 16001450 - 1600
C-H Bending (out-of-plane)800 - 900Weak
C-I Stretch< 600< 600

This table represents expected values based on typical vibrational frequencies for substituted benzenes and is for illustrative purposes.

Chromatographic Separation Techniques Coupled with Spectroscopic Detection for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. wur.nlrsc.org When coupled with a spectroscopic detector, such as a mass spectrometer or a UV-Vis spectrophotometer, these methods provide both qualitative and quantitative information.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and passed through a column, where it would be separated from any impurities based on its boiling point and interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) would allow for the identification of the parent compound and any impurities by their mass spectra. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative separations. waters.com For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, could be developed to assess its purity. chromforum.org A UV detector would be suitable for detection, as the aromatic ring of the compound absorbs UV light.

The purity of a sample of this compound would be determined by the percentage of the total peak area that corresponds to the main component in the chromatogram.

A hypothetical purity analysis data table is presented below.

Technique Column Mobile Phase/Carrier Gas Retention Time Purity (%)
GC-MSDB-5 or similarHeliumDependent on conditions>99%
HPLC-UVC18Acetonitrile/WaterDependent on conditions>99%

This table represents a typical outcome for a high-purity sample and is for illustrative purposes.

Theoretical and Computational Chemistry Studies on 2 Ethyl 4 Iodo 1 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and bonding characteristics of 2-Ethyl-4-iodo-1-methylbenzene (B6210926).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. In the context of this compound, DFT is employed to investigate a wide range of molecular properties. By approximating the electron density, DFT can accurately predict the ground-state energy, electron distribution, and molecular orbitals.

Key applications of DFT for this molecule include the calculation of:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles are optimized to find the lowest energy structure. For instance, the C-I bond length and the orientation of the ethyl group relative to the benzene (B151609) ring are critical parameters.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are calculated. The MEP can reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: DFT is also used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation.

A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to model the system accurately.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Predicted Value
HOMO Energy -5.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap 4.9 eV

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties.

For this compound, ab initio calculations would be particularly useful for:

Benchmarking DFT results: High-level ab initio calculations can serve as a reference to assess the accuracy of various DFT functionals.

Investigating weak interactions: Methods like MP2 are well-suited for studying non-covalent interactions, which could be relevant for intermolecular associations of this compound.

Excited state calculations: While time-dependent DFT (TD-DFT) is common, ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can provide more accurate descriptions of electronic excited states.

Conformational Analysis and Energy Minima Predictions

The presence of a flexible ethyl group in this compound gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the dihedral angle of the ethyl group relative to the benzene ring. By calculating the energy at each rotational increment, a potential energy scan can be constructed, revealing the energy minima corresponding to stable conformers and the transition states that separate them. This information is crucial for understanding the molecule's flexibility and how its shape influences its reactivity and physical properties.

Table 2: Predicted Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)
Anti-periplanar 180° 0.00
Syn-periplanar 2.50

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling chemical reactions, allowing for the characterization of reaction pathways and the elusive transition states. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

The process involves:

Identifying Reactants and Products: The structures of the starting materials and final products are optimized.

Locating the Transition State: A search for the first-order saddle point on the potential energy surface connecting reactants and products is performed. This transition state structure represents the highest energy point along the reaction coordinate.

Verifying the Transition State: A frequency calculation is performed on the transition state structure. A genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier, a key determinant of the reaction rate.

By modeling these pathways, chemists can gain a deeper understanding of reaction mechanisms and predict the feasibility of different chemical transformations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could be used to:

Study conformational dynamics: Observe the transitions between different conformers in real-time.

Simulate behavior in solution: Understand how the molecule interacts with solvent molecules and how this affects its structure and reactivity.

Predict bulk properties: For a large number of molecules, MD can be used to predict properties like density and diffusion coefficients.

These simulations provide a bridge between the microscopic world of individual molecules and the macroscopic properties observed in the laboratory.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data. By calculating spectroscopic parameters computationally, researchers can aid in the identification and characterization of this compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts can be compared to experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. This allows for the assignment of specific spectral peaks to particular vibrational modes of the molecule.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using methods like TD-DFT, providing a theoretical prediction of the UV-Vis absorption spectrum.

Table 3: Theoretically Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
¹H NMR Chemical Shift (aromatic) 6.8 - 7.5 ppm
¹³C NMR Chemical Shift (C-I) ~95 ppm
IR C-I Stretch Frequency ~550 cm⁻¹

Statistical Modeling and Machine Learning in Reaction Prediction

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no specific theoretical or computational studies that utilize "this compound" in the context of statistical modeling and machine learning for reaction prediction.

The field of predictive chemistry extensively employs machine learning and statistical models to forecast the outcomes of chemical reactions, suggest optimal reaction conditions, and accelerate the discovery of new synthetic routes. sciencedaily.comnih.gov These models are trained on large datasets of known chemical reactions to identify patterns and correlations between reactants, reagents, and the resulting products. bohrium.comnih.gov Methodologies in this area include the development of neural networks to recommend catalysts, solvents, and temperatures, as well as the use of graph-based machine learning to predict the most probable bonding changes in a reaction. nih.govstanford.edu

However, the application of these advanced computational techniques is highly dependent on the availability of the compound within large, curated reaction datasets. chemrxiv.orgchemrxiv.org Despite extensive searches, "this compound" does not appear as a reactant, substrate, or product in the publicly available datasets used for training such predictive models. Consequently, no research has been published that details its behavior or predicts its reactivity using these methods.

The lack of data for this specific compound means that no detailed research findings or data tables, as requested, can be generated. The scientific community has not yet focused on "this compound" within this particular and highly specialized area of computational chemistry.

Applications of 2 Ethyl 4 Iodo 1 Methylbenzene As a Synthetic Building Block

Role in Materials Science Precursors

The presence of an iodo-substituent on the benzene (B151609) ring of 2-Ethyl-4-iodo-1-methylbenzene (B6210926) makes it a prime candidate for incorporation into advanced materials such as functional polymers and organic electronics. The carbon-iodine bond is amenable to various cross-coupling reactions, which are foundational in polymer synthesis.

Functional Polymers: This compound can serve as a monomer or a functionalizing agent in the synthesis of polymers with tailored properties. For instance, through reactions like Suzuki or Sonogashira coupling, the 2-ethyl-4-methylphenyl moiety can be integrated into a polymer backbone or as a pendant group. This incorporation can influence the polymer's thermal stability, solubility, and mechanical properties.

Organic Electronics: In the field of organic electronics, iodoaromatics are crucial precursors for the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound unit can be strategically introduced to fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of the resulting materials.

Utilization in Fine Chemical Synthesis

Excluding its role in the synthesis of pharmaceutical intermediates, this compound is a versatile building block for the production of a range of fine chemicals. The reactivity of the C-I bond allows for the introduction of various functional groups, making it a key starting material for multi-step syntheses.

The compound can undergo a variety of transformations, including but not limited to:

Cross-Coupling Reactions: Participation in Suzuki, Heck, Sonogashira, and Stille couplings to form new carbon-carbon bonds.

Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups.

Cyanation: To form nitriles, which are precursors to carboxylic acids, amides, and amines.

Alkynylation: For the introduction of alkyne moieties, which are useful for further functionalization via "click chemistry."

These reactions enable the synthesis of complex organic molecules with applications in agrochemicals, flavors, fragrances, and specialty chemicals. The ethyl and methyl groups on the benzene ring also offer sites for further chemical modification, adding to the compound's synthetic utility.

Applications in Catalyst Ligand Design or Precursor Chemistry

The development of novel catalysts is a cornerstone of modern chemical synthesis. This compound can serve as a precursor for the synthesis of specialized ligands for transition metal catalysts. For example, the iodo-group can be displaced by phosphorus-containing nucleophiles to create phosphine (B1218219) ligands.

The steric and electronic properties of the 2-ethyl-4-methylphenyl group can be exploited to modulate the activity and selectivity of the resulting catalyst. By carefully designing ligands derived from this compound, it is possible to create catalysts for a wide range of organic transformations, including asymmetric hydrogenation, cross-coupling reactions, and polymerization.

Development of Novel Organic Optoelectronic Materials

The field of organic optoelectronics relies on the design and synthesis of molecules with specific photophysical properties. This compound can be used as a foundational scaffold to build such materials. Through multi-step synthetic sequences, the 2-ethyl-4-methylphenyl core can be elaborated with chromophoric and electronically active groups.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more atom-economical methods for the synthesis of 2-ethyl-4-iodo-1-methylbenzene (B6210926) and its analogs. Traditional iodination methods often involve stoichiometric amounts of iodine and strong oxidants, leading to significant waste. researchgate.netnih.gov Emerging sustainable approaches that warrant further investigation for this specific substrate include:

Catalytic Electrophilic Iodination: The use of catalytic amounts of iodine with a co-oxidant in greener solvents is a promising direction. researchgate.netbenthamdirect.com Research into optimizing reaction conditions, such as catalyst loading, temperature, and solvent choice, could lead to highly efficient and selective processes. organic-chemistry.org The development of solid-supported catalysts could also facilitate easier product purification and catalyst recycling.

Enzyme-Catalyzed Iodination: Biocatalytic approaches, employing enzymes like haloperoxidases, offer a highly selective and environmentally benign route to iodinated aromatics. researchgate.net Exploring the substrate scope of existing enzymes or engineering new biocatalysts could enable the direct and regioselective iodination of 2-ethyl-1-methylbenzene.

Flow Chemistry Synthesis: Continuous flow reactors can offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Mechanochemical Methods: Solvent-free or low-solvent mechanochemical approaches, such as ball milling, are gaining traction as a green synthetic tool. nih.gov Investigating the feasibility of mechanochemical iodination of 2-ethyl-1-methylbenzene could significantly reduce solvent waste.

A comparative overview of potential sustainable synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Method Advantages Potential Challenges
Catalytic Electrophilic Iodination Reduced iodine usage, potential for catalyst recycling. Optimization of catalyst and reaction conditions required.
Enzyme-Catalyzed Iodination High selectivity, mild reaction conditions, environmentally friendly. Enzyme stability and substrate scope may be limited.
Flow Chemistry Synthesis Enhanced control, improved safety, scalability. Initial setup costs, potential for clogging.

Exploration of Novel Reactivity Patterns and Selectivity Control

The presence of the C-I bond in this compound makes it a versatile precursor for a wide range of chemical transformations. Future research should focus on exploring its reactivity in both established and novel coupling reactions, with a particular emphasis on achieving high selectivity.

Cross-Coupling Reactions: While aryl iodides are known to participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the specific steric and electronic effects of the ethyl and methyl groups on the reactivity of this compound remain to be systematically studied. Research into optimizing catalyst systems to overcome potential steric hindrance and achieve high yields in these reactions is warranted.

C-H Functionalization: The selective functionalization of the C-H bonds on the aromatic ring, in the presence of the C-I bond, presents a significant challenge and an opportunity for novel synthetic strategies. rsc.orgnih.gov The development of directing groups or catalyst systems that can selectively activate specific C-H bonds would open up new avenues for creating complex molecular architectures.

Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to form hypervalent iodine reagents, which are powerful tools in organic synthesis. nsf.govclimateglobalnews.com Investigating the synthesis and reactivity of hypervalent iodine derivatives of this compound could lead to the development of new and selective transformations.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for activating C-I bonds under mild conditions. rsc.org Exploring the photoredox-catalyzed reactions of this compound with various coupling partners could lead to the discovery of novel and efficient synthetic methods.

Integration into Advanced Materials Systems

The unique properties of iodinated aromatic compounds suggest that this compound could be a valuable building block for advanced materials. Future research in this area could focus on:

Organic Electronics: Aryl iodides are precursors to conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the this compound moiety could be used to tune the electronic and physical properties of these materials.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid structure and defined geometry of this compound make it a potential building block for the synthesis of porous materials for applications in gas storage, separation, and catalysis.

Functional Polymers: The C-I bond can serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone. This could be utilized to create polymers with tailored properties for specific applications.

Innovations in Analytical and Spectroscopic Characterization Techniques

Advancements in analytical and spectroscopic techniques will be crucial for the detailed characterization of this compound and its derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. acs.orgacs.org Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation. libretexts.orgresearchgate.netyoutube.com

NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be vital for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. rsc.orgrsc.orgbrainly.in Solid-state NMR could be employed to study the structure and dynamics of materials incorporating this moiety.

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgresearchgate.net This data is crucial for understanding the packing and properties of materials.

Table 2: Key Spectroscopic Data for the Characterization of this compound and its Derivatives

Technique Information Provided
Mass Spectrometry (MS) Molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental studies will be instrumental in accelerating research on this compound.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed reactivity and selectivity. nih.govresearchgate.netacs.orgresearchgate.net This can guide the design of more efficient catalysts and reaction conditions.

Prediction of Molecular Properties: Computational methods can be employed to predict various properties of this compound and its derivatives, such as their electronic structure, spectroscopic signatures, and interaction energies. acs.orgrsc.org This can aid in the design of materials with desired characteristics.

Virtual Screening: Computational screening of potential catalysts or reaction partners can help to prioritize experimental efforts and accelerate the discovery of new transformations and applications.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-4-iodo-1-methylbenzene, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves iodination of a pre-functionalized aromatic precursor, such as 2-ethyl-1-methylbenzene. Electrophilic aromatic substitution (EAS) with iodine monochloride (ICl) or a directed ortho-metallation strategy using organometallic reagents (e.g., Grignard) can introduce the iodine substituent . Key parameters include temperature control (0–25°C to minimize side reactions) and stoichiometric ratios of iodinating agents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Monitor reaction progress using TLC with UV visualization .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : <sup>1</sup>H NMR should show distinct aromatic proton splitting patterns (e.g., para-substituted iodine’s deshielding effect) and alkyl group signals (e.g., ethyl triplet at ~1.2 ppm, methyl singlet at ~2.3 ppm). <sup>13</sup>C NMR will confirm iodine’s electron-withdrawing impact on aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M]<sup>+</sup> at m/z 260.0 (C9H11I).
  • Elemental Analysis : Verify %C, %H, and %I within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood due to potential iodine vapor release.
  • Waste Disposal : Collect halogenated waste separately in designated containers for incineration by licensed facilities .
  • Emergency Measures : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Design a systematic stability study:

  • Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Use HPLC with a C18 column (UV detection at 254 nm) to quantify degradation products. Compare retention times and MS/MS fragmentation patterns to identify byproducts (e.g., deiodinated derivatives). Apply Arrhenius kinetics to model degradation rates and identify pH-dependent instability thresholds .

Q. What strategies can elucidate the reaction mechanisms of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Mechanistic Probes : Use deuterium-labeled analogs or <sup>13</sup>C isotopic tracing to track bond formation/cleavage.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers for oxidative addition steps involving palladium catalysts.
  • In Situ Monitoring : Employ <sup>31</sup>P NMR to track ligand dynamics in catalytic cycles .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives against antimicrobial targets?

  • Methodological Answer :

  • Derivative Synthesis : Introduce functional groups (e.g., hydroxyl, amine) at the ethyl or methyl positions via SNAr or metal-catalyzed coupling.
  • Bioassay Design :
  • MIC Testing : Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Mode of Action : Use fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption.
  • SAR Analysis : Correlate substituent electronegativity/logP with activity using multivariate regression .

Q. What advanced techniques are suitable for studying the compound’s interactions with indoor surfaces (e.g., lab equipment materials)?

  • Methodological Answer :

  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption patterns on stainless steel, glass, or polymers.
  • Reactivity Studies : Expose surface-bound compounds to ozone or NOx in environmental chambers. Analyze secondary organic aerosol (SOA) formation via GC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Verification : Re-crystallize the compound from ethanol/water and repeat DSC analysis (heating rate 5°C/min).
  • Inter-Lab Comparison : Collaborate with independent labs to standardize NMR acquisition parameters (e.g., solvent, referencing). Cross-validate using certified reference materials if available .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionInstrumentation/Reagents
Iodination Temperature0–25°CICl, DCM solvent
Purification MethodColumn ChromatographySilica gel, Hexane:EtOAc (9:1)
Yield Optimization1.2 eq Iodinating AgentTLC Monitoring (Rf = 0.4)

Table 2 : Stability Study Design (pH-Dependent Degradation)

pHTemperature (°C)Sampling Intervals (h)Analytical Method
2–1225, 400, 24, 48, 72HPLC-UV/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.